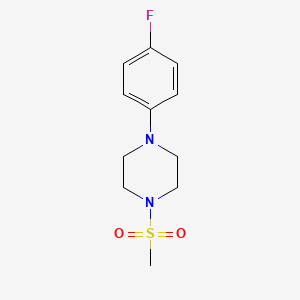

![molecular formula C25H17FN4O3 B5567004 2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)

2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest belongs to a class of molecules that have been extensively studied for their potential biological activities, including antioxidant, antitumor, and anti-inflammatory properties. The core structure of this compound suggests it may share similar characteristics, owing to the presence of indole, isoindolinone, and acetamide groups.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions between indole carbaldehyde oxime and chloroacetamide derivatives. This process is used to create a variety of N-(substituted phenyl)-acetamide derivatives with potential antioxidant activity (Gopi & Dhanaraju, 2020). Another approach involves the use of L-tyrosine derivatives, EDCI/HOBt as coupling agents, and specific intermediates to synthesize compounds with antitumor activities (Xiong Jing, 2011).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed using techniques like FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis. These methods help in characterizing the synthesized compounds and confirming their expected structures. Studies have shown how variations in substituents on the phenyl ring can significantly influence the activity of the compounds (Gopi & Dhanaraju, 2020).

Chemical Reactions and Properties

Compounds with similar structures have been evaluated for their antioxidant activity using methods like the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. Some compounds have shown considerable antioxidant activity, with specific substituents on the phenyl ring enhancing this effect (Gopi & Dhanaraju, 2020).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, can be influenced by their molecular structure. X-ray diffraction is often used to determine the crystal structure, which helps in understanding the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents, stability under various conditions, and potential for forming derivatives, are essential for understanding the compound's utility in various applications. Studies have highlighted how the introduction of specific substituents can impact these properties, leading to compounds with enhanced biological activities (Gopi & Dhanaraju, 2020).

Applications De Recherche Scientifique

Novel Potential Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural motifs with the compound of interest, has shown promise in the development of antipsychotic drugs. These compounds, including variations with fluorophenyl groups, have been evaluated for their antipsychotic-like profiles without interacting with dopamine receptors, suggesting a novel mechanism of action for psychiatric disorders treatment (Wise et al., 1987).

Green Synthesis of Analgesic and Antipyretic Compounds

A green chemistry approach led to the synthesis of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives, demonstrating potential as environmentally friendly analgesic and antipyretic agents. This research underscores the importance of sustainable methods in drug discovery and the versatility of isoindolyl acetamide derivatives in therapeutic applications (Reddy et al., 2014).

Anticonvulsant Evaluation of Indoline Derivatives

The synthesis and evaluation of indoline derivatives, including those with acetamide functionalities, for anticonvulsant activities have been explored. These compounds, designed to meet the structural requirements of pharmacophores, have shown significant efficacy in models of epilepsy, suggesting potential applications in treating seizure disorders (Nath et al., 2021).

Antiallergic Agents

N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated as novel antiallergic compounds. These studies highlight the therapeutic potential of indole-derived acetamides in managing allergic reactions, indicating a broad spectrum of pharmacological activities that similar compounds might possess (Menciu et al., 1999).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]indol-1-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17FN4O3/c26-17-9-11-18(12-10-17)28-23(31)15-29-14-16(19-5-3-4-8-22(19)29)13-27-30-24(32)20-6-1-2-7-21(20)25(30)33/h1-14H,15H2,(H,28,31)/b27-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLPEMQVXUJCEV-UVHMKAGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

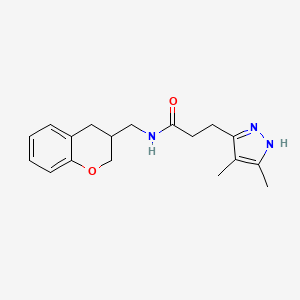

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

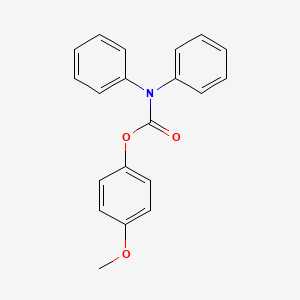

![2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)

![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)

![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)

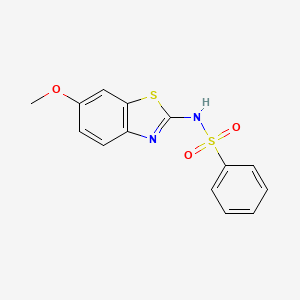

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5566998.png)

![2-(4-chlorobenzyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567017.png)

![4-(2,6-dimethylmorpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5567020.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)